molecular formula C21H22N2O4 B2678220 Methyl 4-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate CAS No. 2109446-91-3

Methyl 4-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate

Cat. No.: B2678220
CAS No.: 2109446-91-3
M. Wt: 366.417
InChI Key: NYALVGAGNKQFFG-UHFFFAOYSA-N
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Description

Methyl 4-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate is a complex organic compound that features a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the 8-azabicyclo[3.2.1]octane scaffold is particularly significant, as it is a core structure in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including the use of chiral catalysts and reagents . The reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Methyl 4-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate is unique due to its specific combination of functional groups and the 8-azabicyclo[3.2.1]octane scaffold. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its uniqueness lies in its ability to interact with specific molecular targets with high affinity and selectivity, which is not always achievable with similar compounds.

Properties

IUPAC Name

methyl 4-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-26-21(25)15-7-5-14(6-8-15)20(24)23-16-9-10-17(23)13-18(12-16)27-19-4-2-3-11-22-19/h2-8,11,16-18H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYALVGAGNKQFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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